molecular formula C7H18ClNO B1388327 1-Ethoxy-3-methyl-2-butanamine hydrochloride CAS No. 1185299-36-8

1-Ethoxy-3-methyl-2-butanamine hydrochloride

Cat. No.: B1388327
CAS No.: 1185299-36-8
M. Wt: 167.68 g/mol
InChI Key: OMUGGYNFHRNUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-3-methyl-2-butanamine hydrochloride is an organic compound with the molecular formula C7H18ClNO. It is a hydrochloride salt of 1-ethoxy-3-methyl-2-butanamine, characterized by its crystalline structure and solubility in water. This compound is primarily used in biochemical research and has various applications in scientific studies.

Preparation Methods

The synthesis of 1-Ethoxy-3-methyl-2-butanamine hydrochloride involves several steps:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethoxy-3-methyl-2-butanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-3-methyl-2-butanamine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies involving biochemical pathways and enzyme interactions.

    Medicine: Research on this compound includes its potential therapeutic effects and interactions with biological targets.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-Ethoxy-3-methyl-2-butanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethoxy-3-methyl-2-butanamine hydrochloride can be compared with other similar compounds such as:

  • 1-Methoxy-3-methyl-2-butanamine hydrochloride
  • 1-Propoxy-3-methyl-2-butanamine hydrochloride
  • 1-Butoxy-3-methyl-2-butanamine hydrochloride

These compounds share similar structures but differ in their alkoxy groups, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific ethoxy group, which imparts distinct characteristics and applications .

Properties

IUPAC Name

1-ethoxy-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-4-9-5-7(8)6(2)3;/h6-7H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUGGYNFHRNUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-3-methyl-2-butanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-3-methyl-2-butanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Ethoxy-3-methyl-2-butanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Ethoxy-3-methyl-2-butanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Ethoxy-3-methyl-2-butanamine hydrochloride
Reactant of Route 6
1-Ethoxy-3-methyl-2-butanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.